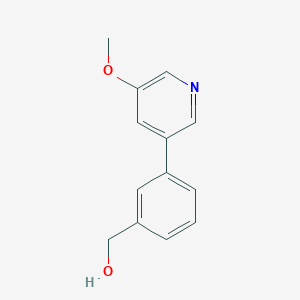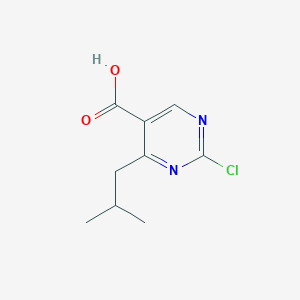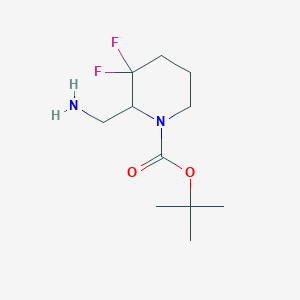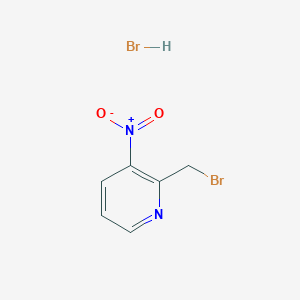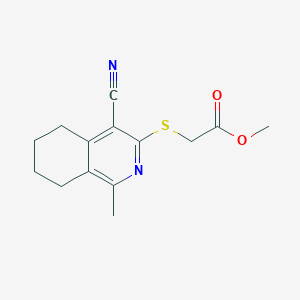
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a complex organic compound with the molecular formula C20H20N2O2S. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Applications De Recherche Scientifique
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Mécanisme D'action
The mechanism of action of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydroisoquinoline moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparaison Avec Des Composés Similaires
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can be compared with similar compounds such as:
Methyl 2-((4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate: This compound has a phenyl group instead of a methyl group, which may result in different chemical and biological properties.
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)propanoate: This compound has a propanoate group instead of an acetate group, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
methyl 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-9-10-5-3-4-6-11(10)12(7-15)14(16-9)19-8-13(17)18-2/h3-6,8H2,1-2H3 |
Clé InChI |
ISMSXBULEWCSAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


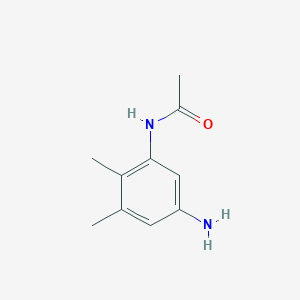
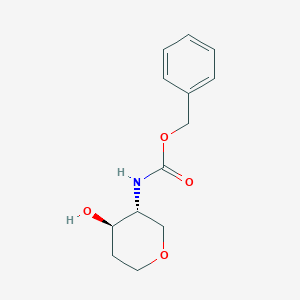
![5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B12995494.png)
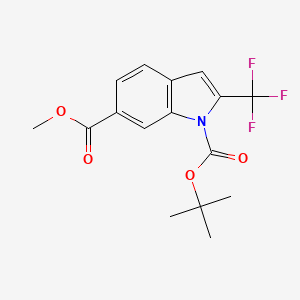
![(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol](/img/structure/B12995505.png)
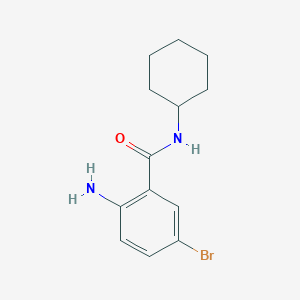
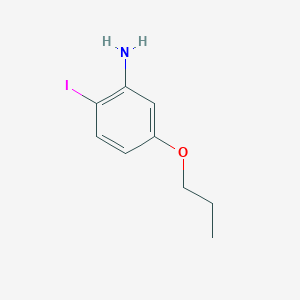
![3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12995527.png)
